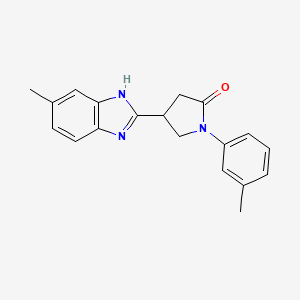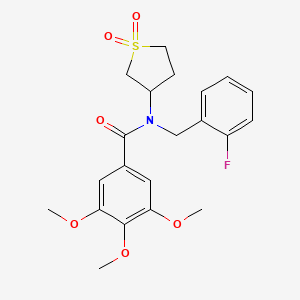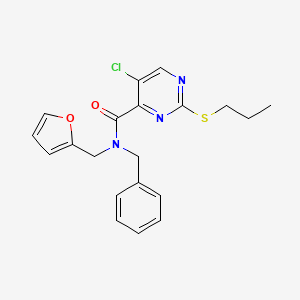
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(furan-2-ilmetil)-2-(4-metoxifenoxi)acetamida es un compuesto orgánico sintético que pertenece a la clase de las acetamidas. Este compuesto se caracteriza por la presencia de un anillo dioxidotetrahidrotio-feno, un anillo furano y un grupo metoxifenoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(furan-2-ilmetil)-2-(4-metoxifenoxi)acetamida generalmente implica varios pasos:
Formación del anillo dioxidotetrahidrotio-feno: Esto se puede lograr mediante la oxidación del tetrahidrotio-feno utilizando agentes oxidantes como el peróxido de hidrógeno o los perácidos.
Unión del grupo furan-2-ilmetil: Este paso implica la reacción del intermedio dioxidotetrahidrotio-feno con el haluro de furan-2-ilmetil en condiciones básicas.
Formación de la metoxifenoxiacetamida: Esto implica la reacción del 4-metoxifenol con el cloruro de cloroacetilo para formar cloruro de 2-(4-metoxifenoxi)acetilo, que luego se hace reaccionar con el intermedio del paso 2 para formar el producto final.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(furan-2-ilmetil)-2-(4-metoxifenoxi)acetamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El anillo dioxidotetrahidrotio-feno se puede oxidar aún más en condiciones fuertemente oxidantes.
Reducción: El compuesto se puede reducir para formar diferentes derivados, dependiendo del agente reductor utilizado.
Sustitución: El grupo metoxilo en el anillo fenilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, perácidos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Agentes halogenantes, nucleófilos.
Productos principales
Los principales productos formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría conducir a derivados de sulfona, mientras que la reducción podría producir derivados de tiol.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como posible compuesto bioactivo para estudiar procesos biológicos.
Medicina: Como compuesto líder para el desarrollo de nuevos fármacos.
Industria: Como intermedio en la producción de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(furan-2-ilmetil)-2-(4-metoxifenoxi)acetamida dependería de sus interacciones específicas con los objetivos moleculares. Los mecanismos potenciales podrían incluir:
Unión a enzimas o receptores: Modulación de su actividad.
Interacción con vías celulares: Afecta la transducción de señales o los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(furan-2-ilmetil)-2-(4-hidroxifenoxi)acetamida: Estructura similar pero con un grupo hidroxilo en lugar de un grupo metoxilo.
N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(furan-2-ilmetil)-2-(4-clorofenoxi)acetamida: Estructura similar pero con un grupo cloro en lugar de un grupo metoxilo.
Singularidad
La singularidad de N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(furan-2-ilmetil)-2-(4-metoxifenoxi)acetamida radica en su combinación específica de grupos funcionales, que pueden conferir propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C18H21NO6S |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO6S/c1-23-15-4-6-16(7-5-15)25-12-18(20)19(11-17-3-2-9-24-17)14-8-10-26(21,22)13-14/h2-7,9,14H,8,10-13H2,1H3 |
Clave InChI |
PTKCNDSBXOJMAS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11415983.png)

methanone](/img/structure/B11415993.png)



![{3-[4-(benzylamino)-5-chloro-6-oxopyridazin-1(6H)-yl]tricyclo[3.3.1.1~3,7~]dec-1-yl}acetic acid](/img/structure/B11416010.png)
![4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11416011.png)


![1-[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]piperidine-4-carboxamide](/img/structure/B11416043.png)

![Dimethyl {5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416054.png)
![N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11416062.png)
